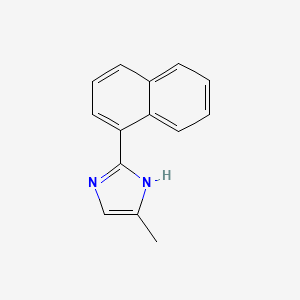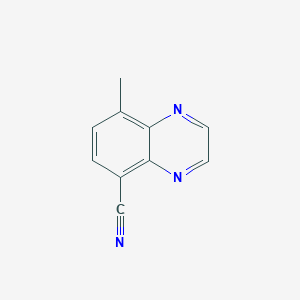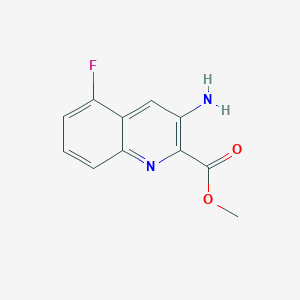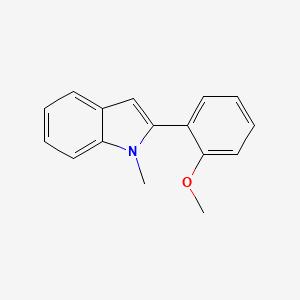
5-Methyl-2-(1-naphthyl)imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-(1-naphthyl)imidazole is a heterocyclic compound that features an imidazole ring substituted with a methyl group at the 5-position and a naphthyl group at the 2-position. Imidazoles are a significant class of compounds due to their presence in various biologically active molecules and their wide range of applications in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(1-naphthyl)imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-naphthylamine with methylglyoxal and ammonium acetate under acidic conditions to form the imidazole ring . Another approach includes the use of nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods: Industrial production of substituted imidazoles often employs multi-component reactions due to their efficiency and high yield. These methods may involve the use of catalysts such as zinc chloride or erbium triflate to facilitate the cyclization process . Solvent-free conditions and microwave-assisted synthesis are also explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-2-(1-naphthyl)imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the imidazole ring, particularly at the 4 and 5 positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in acetic acid for bromination reactions.
Major Products:
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of dihydroimidazole derivatives.
Substitution: Formation of bromo-substituted imidazoles.
Scientific Research Applications
5-Methyl-2-(1-naphthyl)imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of functional materials, such as dyes for solar cells and other optical applications
Mechanism of Action
The mechanism of action of 5-Methyl-2-(1-naphthyl)imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential ligand in metalloprotein complexes. Additionally, the compound can interact with enzymes, inhibiting their activity by binding to the active site or allosteric sites .
Comparison with Similar Compounds
2-Methylimidazole: Lacks the naphthyl group, making it less hydrophobic.
1-Phenylimidazole: Contains a phenyl group instead of a naphthyl group, affecting its electronic properties.
4,5-Dimethylimidazole: Substituted at different positions, altering its reactivity and steric properties
Uniqueness: 5-Methyl-2-(1-naphthyl)imidazole is unique due to the presence of both a methyl and a naphthyl group, which confer distinct electronic and steric properties. These substitutions enhance its potential interactions with biological targets and its utility in various applications .
Properties
Molecular Formula |
C14H12N2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
5-methyl-2-naphthalen-1-yl-1H-imidazole |
InChI |
InChI=1S/C14H12N2/c1-10-9-15-14(16-10)13-8-4-6-11-5-2-3-7-12(11)13/h2-9H,1H3,(H,15,16) |
InChI Key |
HCZRILADXHYHAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Bromophenyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13680993.png)
![7-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13680998.png)
![3-Methyl-3H-imidazo[4,5-c]pyridine-7-boronic Acid Pinacol Ester](/img/structure/B13681000.png)

![2-(Trimethylsilyl)furo[2,3-b]pyridine](/img/structure/B13681012.png)



![2-Chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13681047.png)
![1-Fluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13681048.png)
![8-Chloro-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13681052.png)


![1-Boc-3-[dihydro-2H-pyran-4(3H)-ylidene]piperidine](/img/structure/B13681085.png)
